molecular formula C17H19NO3 B11644344 2-(2-Methoxy-phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione

2-(2-Methoxy-phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione

Cat. No.: B11644344
M. Wt: 285.34 g/mol
InChI Key: WHFZICHQZCSDRE-UHFFFAOYSA-N
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Description

2-(2-Methoxy-phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione is an organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group and a tetrahydro-isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenyl isocyanate with appropriate precursors under controlled conditions . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(2-Methoxy-phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione involves its interaction with specific molecular targets. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, while the tetrahydro-isoindole-dione core can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxy-phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a methoxyphenyl group and a tetrahydro-isoindole-dione core makes it a versatile compound in various applications .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C17H19NO3/c1-10-8-12-13(9-11(10)2)17(20)18(16(12)19)14-6-4-5-7-15(14)21-3/h4-7,12-13H,8-9H2,1-3H3

InChI Key

WHFZICHQZCSDRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3OC)C

Origin of Product

United States

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